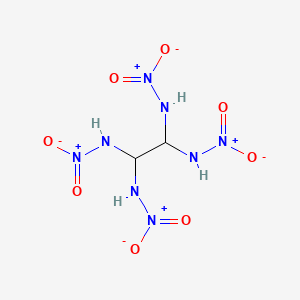
N-(1,2,2-trinitramidoethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,2-trinitramidoethyl)nitramide is a high-energy-density compound that has garnered attention due to its potential applications in various fields, particularly in the development of energetic materials. This compound is characterized by its complex structure, which includes multiple nitro groups, making it highly reactive and suitable for use in explosives and propellants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2-trinitramidoethyl)nitramide typically involves the nitration of precursor compounds. One common method includes the nitration of potassium dinitramide or ammonium dinitramide with nitronium tetrafluoroborate in acetonitrile at low temperatures . This reaction requires careful control of temperature and the use of an inert atmosphere to prevent decomposition of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale nitration reactors, precise temperature control systems, and safety protocols to handle the highly reactive and potentially hazardous materials involved.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2,2-trinitramidoethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions typically require controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
Applications De Recherche Scientifique
N-(1,2,2-trinitramidoethyl)nitramide has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy materials and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism by which N-(1,2,2-trinitramidoethyl)nitramide exerts its effects is primarily through its high reactivity and ability to release a significant amount of energy upon decomposition. The molecular targets and pathways involved include the rapid cleavage of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy. This makes it highly effective as an explosive or propellant component.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trinitramide: Another high-energy compound with similar applications in explosives and propellants.
Dinitramide: A precursor in the synthesis of trinitramide and other nitramides.
Nitramide: The simplest member of the nitramine family, used as a starting material for more complex compounds.
Uniqueness
N-(1,2,2-trinitramidoethyl)nitramide is unique due to its specific structure, which includes multiple nitro groups that contribute to its high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release and high detonation performance.
Propriétés
Numéro CAS |
117080-06-5 |
|---|---|
Formule moléculaire |
C2H6N8O8 |
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
N-(1,2,2-trinitramidoethyl)nitramide |
InChI |
InChI=1S/C2H6N8O8/c11-7(12)3-1(4-8(13)14)2(5-9(15)16)6-10(17)18/h1-6H |
Clé InChI |
GGVXMZNHTDJCFN-UHFFFAOYSA-N |
SMILES canonique |
C(C(N[N+](=O)[O-])N[N+](=O)[O-])(N[N+](=O)[O-])N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


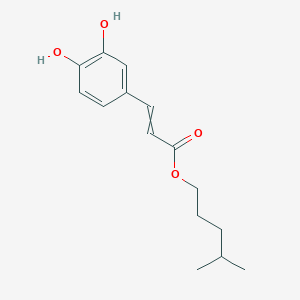
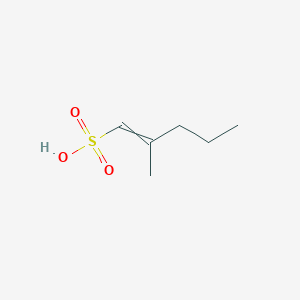
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
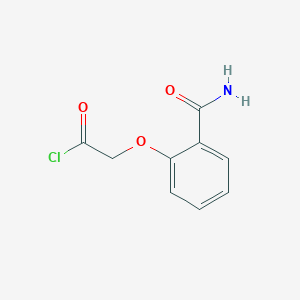
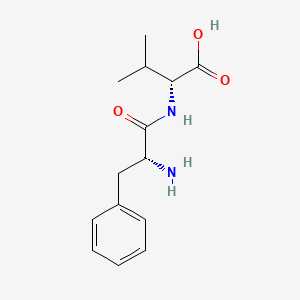
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
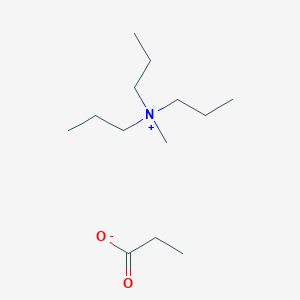
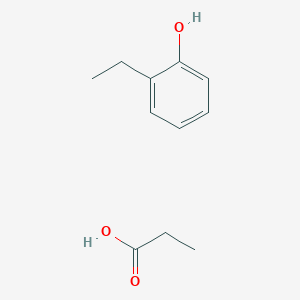


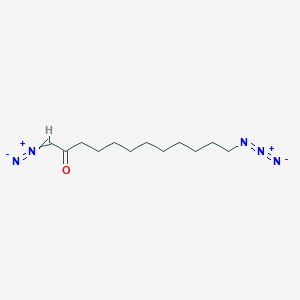
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


